Cas no 2229315-50-6 (3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine)

3-(2-Chloro-5-nitrophenyl)-3-fluoropropan-1-amine is a fluorinated aromatic amine derivative with a chloro and nitro substituent on the phenyl ring. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in the preparation of pharmacologically active intermediates or agrochemical precursors. The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (amine) groups allows for selective functionalization, making it valuable for cross-coupling reactions or further derivatization. Its structural features may also contribute to enhanced binding affinity in target molecules. The compound is typically handled under controlled conditions due to its reactive functional groups. Suitable for research applications requiring precise molecular modifications.
3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine structure
2229315-50-6 structure
商品名:3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine
CAS番号:2229315-50-6
MF:C9H10ClFN2O2
メガワット:232.639304637909
CID:5935132
PubChem ID:165641207

3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine
    • 2229315-50-6
    • EN300-1979913
    • インチ: 1S/C9H10ClFN2O2/c10-8-2-1-6(13(14)15)5-7(8)9(11)3-4-12/h1-2,5,9H,3-4,12H2
    • InChIKey: RWCAZBXYVREEHJ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C=C1C(CCN)F)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 232.0414834g/mol
  • どういたいしつりょう: 232.0414834g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1979913-0.5g
3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine
2229315-50-6
0.5g
$1482.0 2023-09-16
Enamine
EN300-1979913-0.25g
3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine
2229315-50-6
0.25g
$1420.0 2023-09-16
Enamine
EN300-1979913-0.05g
3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine
2229315-50-6
0.05g
$1296.0 2023-09-16
Enamine
EN300-1979913-5.0g
3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine
2229315-50-6
5g
$4475.0 2023-06-02
Enamine
EN300-1979913-10g
3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine
2229315-50-6
10g
$6635.0 2023-09-16
Enamine
EN300-1979913-5g
3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine
2229315-50-6
5g
$4475.0 2023-09-16
Enamine
EN300-1979913-1.0g
3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine
2229315-50-6
1g
$1543.0 2023-06-02
Enamine
EN300-1979913-10.0g
3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine
2229315-50-6
10g
$6635.0 2023-06-02
Enamine
EN300-1979913-0.1g
3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine
2229315-50-6
0.1g
$1357.0 2023-09-16
Enamine
EN300-1979913-2.5g
3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine
2229315-50-6
2.5g
$3025.0 2023-09-16

3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine 関連文献

3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amineに関する追加情報

Introduction to 3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine (CAS No. 2229315-50-6)

3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine, identified by its Chemical Abstracts Service (CAS) number 2229315-50-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural framework, incorporating both halogenated aromatic rings and fluorinated aliphatic chains, which contribute to its distinct chemical properties and potential biological activities.

The molecular structure of 3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine consists of a phenyl ring substituted with both chloro and nitro functional groups at the 2nd and 5th positions, respectively. This substitution pattern enhances the electron-withdrawing nature of the aromatic system, making it a valuable scaffold for further derivatization and functionalization. Additionally, the presence of a fluorine atom at the 3-position of the propanamine chain introduces additional electronic and steric effects, which can modulate the compound's reactivity and interaction with biological targets.

In recent years, there has been a growing interest in developing novel compounds with tailored pharmacological properties for therapeutic applications. The combination of chloro and nitro substituents on the phenyl ring in 3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine suggests potential utility in various biological assays, including enzyme inhibition studies, receptor binding assays, and drug discovery programs. The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity in many drug candidates, making this compound an attractive candidate for further investigation.

One of the most compelling aspects of 3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine is its potential role as an intermediate in the synthesis of more complex pharmaceutical molecules. The reactive nature of the chloro and nitro groups allows for further functionalization via nucleophilic aromatic substitution or reduction reactions, respectively. This flexibility enables chemists to explore a wide range of structural modifications, which can be fine-tuned to optimize biological activity and pharmacokinetic properties.

Recent advancements in computational chemistry have also highlighted the importance of molecular modeling in predicting the behavior of compounds like 3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine. By utilizing sophisticated algorithms and databases, researchers can simulate interactions with biological targets, assess potential side effects, and predict metabolic pathways. These computational tools have become indispensable in modern drug discovery, allowing for more efficient screening processes and reducing the time required to identify promising candidates.

The pharmaceutical industry has long recognized the value of fluorinated compounds in developing next-generation therapeutics. Fluorine atoms are known to improve drug stability, bioavailability, and target specificity, making them a staple in many approved drugs. The incorporation of a fluorine atom in 3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine aligns with this trend, suggesting that it may exhibit enhanced pharmacological properties compared to non-fluorinated analogs.

Moreover, the nitro group present in 3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine can serve as a versatile handle for further chemical transformations. Nitro groups can be reduced to amino groups under mild conditions, allowing for the introduction of additional functional sites on the molecule. This reactivity makes it possible to generate a diverse library of derivatives with varying biological profiles, which can be screened for specific therapeutic effects.

In conclusion,3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine (CAS No. 2229315-50-6) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its potential as a synthetic intermediate and its alignment with current trends in fluorinated drug development, make it an intriguing molecule worthy of continued study. As research progresses, this compound is likely to play a significant role in the discovery and development of novel therapeutic agents that address unmet medical needs.

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